N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with a phenyl group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles and pyrrolidines . The thiophene ring can be introduced through a cyclization reaction involving sulfur and an α-methylene carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine-1-carboxamide: Lacks the thiophene ring, which may result in different biological activities.
3-(thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the phenyl group, which may affect its binding affinity to molecular targets.
N-phenyl-3-(furan-2-yl)pyrrolidine-1-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
Uniqueness
N-phenyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of both phenyl and thiophene rings, which contribute to its distinct chemical and biological properties. The combination of these rings can enhance its stability, reactivity, and potential for interaction with various biological targets .
Properties
IUPAC Name |
N-phenyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(16-13-5-2-1-3-6-13)17-9-8-12(11-17)14-7-4-10-19-14/h1-7,10,12H,8-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINEWIFLXMZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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